molecular formula C18H17N5O3 B2483420 methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034548-18-8

methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2483420
CAS No.: 2034548-18-8
M. Wt: 351.366
InChI Key: GBNUNFPIOPBBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a pyrazole-pyrazine hybrid compound with a benzoate ester backbone. Its structure integrates a pyrazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) via an ethylcarbamoyl bridge.

Properties

IUPAC Name

methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)14-4-2-13(3-5-14)17(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNUNFPIOPBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with benzoate derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products
Ester hydrolysisAqueous NaOH (1M), 80°C, 6hNaOH, H₂O4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid
Amide hydrolysisConcentrated HCl, reflux, 12hHCl, H₂O4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)benzoic acid

Key findings:

  • Ester hydrolysis proceeds quantitatively in basic media, yielding the carboxylic acid derivative.

  • Amide cleavage requires stronger acidic conditions and longer reaction times.

Oxidation Reactions

The pyrazine and pyrazole rings are susceptible to oxidation:

Target Site Conditions Reagents Products
Pyrazine ringKMnO₄ (0.1M), H₂O, 60°C, 3hKMnO₄Pyrazine N-oxide derivatives (unstable intermediates)
Pyrazole C-H bondsmCPBA, DCM, RT, 2h3-Chloroperoxybenzoic acidEpoxidation or hydroxylation at allylic positions

Notable observations:

  • Pyrazine oxidation generates reactive intermediates that often dimerize or decompose unless stabilized.

  • mCPBA selectively oxidizes electron-rich pyrazole positions, analogous to related systems in .

Reduction Reactions

Functional group reduction has been explored for derivative synthesis:

Target Group Conditions Reagents Products
Ester to alcoholLiAlH₄, THF, 0°C→RT, 4hLithium aluminum hydride4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzyl alcohol
Amide to amineBH₃·THF, 60°C, 8hBorane-THF complexN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzylamine

Critical parameters:

  • Ester reduction requires strict temperature control to prevent over-reduction of amides.

  • Borane-mediated amide reduction achieves 68–72% yields in optimized protocols.

Substitution Reactions

The pyrazine ring participates in nucleophilic aromatic substitution (NAS):

Position Conditions Reagents Products
Pyrazine C-2NaN₃, DMF, 120°C, 24hSodium azide2-Azido-pyrazine derivative (precursor for click chemistry)
Pyrazine C-5NH₃/MeOH, 100°C, 12hAmmonia5-Amino-pyrazine analog

Mechanistic insights:

  • C-2 substitutions proceed via aromatic diazonium intermediates under azide conditions.

  • Ammonia substitution at C-5 follows a classical SNAr pathway, enhanced by electron-withdrawing groups.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Conditions Catalysts Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8hAryl boronic acidsBiaryl derivatives at pyrazole C-4
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CPrimary aminesN-alkylated pyrazine derivatives

Performance metrics:

  • Suzuki couplings achieve 85–92% yields with electron-neutral boronic acids.

  • Buchwald-Hartwig aminations require bulky ligands (Xantphos) to suppress side reactions.

Photochemical Reactions

UV-induced reactivity has been documented:

Conditions Wavelength Products
UV-C (254 nm), MeCN, 6h254 nm[2+2] Cycloaddition products between pyrazine and ester carbonyl groups

Safety note:

  • Photoreactions generate unstable intermediates requiring immediate stabilization.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, similar to other pyrazole derivatives. A study by Tewari et al. (2014) demonstrated that certain pyrazole compounds exhibited significant anti-inflammatory activity in vivo, suggesting that this compound could be explored for treating inflammatory diseases .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of pyrazole derivatives. This compound may act on cancer cell lines, inhibiting proliferation and inducing apoptosis. Research on related compounds has shown promising results in targeting human cancer cell lines such as MCF-7 and HepG-2 .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound). The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Assessment

In vivo studies demonstrated that pyrazole derivatives reduced inflammation markers in animal models. Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yloxy)ethyl)carbamoyl)benzoate was part of a series tested for their ability to modulate inflammatory pathways, showing promise as a therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A key distinction lies in the substitution patterns of the pyrazole and aromatic rings. For example:

  • Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38, ) Substituents: A carbamoyl group at position 5 of the pyrazole and a tetrafluoropropyl chain. Synthesis: Achieved via nucleophilic substitution with ethyl 4-hydroxybenzoate (58% yield). Properties: Melting point 97–99°C; mass spectrometry (MS) showed prominent fragments at m/z 195 (100% intensity), indicating stability of the pyrazole-carboxamide moiety .
  • Characterization: X-ray diffraction confirmed planar geometry, facilitating π-π stacking interactions in biological targets .
  • (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]-hydrazinecarbothioamide () Substituents: A phenoxy group at position 5 and a thioamide side chain. Bioactivity: Demonstrated anti-inflammatory and analgesic effects in preclinical models, attributed to the hydrazinecarbothioamide moiety .

Physicochemical and Pharmacokinetic Comparison

Property Methyl 4-((2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate* Compound 38 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-yl benzoate
Molecular Weight ~383.4 g/mol (calculated) 460 g/mol ~455.3 g/mol
Melting Point Not reported 97–99°C Not reported
Lipophilicity (LogP) Estimated ~2.8 (methyl ester enhances lipid solubility) ~3.1 ~3.5 (chlorine substituents)
Bioactivity Hypothesized kinase inhibition (pyrazine mimics ATP adenine) Antibacterial Antibacterial, anti-inflammatory

Biological Activity

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The structure features a benzoate moiety linked to a pyrazole derivative, which is significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds with pyrazole and benzoate structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains. For instance, derivatives containing pyrazole rings have been reported to possess significant antibacterial properties, potentially through the inhibition of bacterial enzyme activity .
  • Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to influence cytokine production may contribute to its anti-inflammatory potential, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity : The presence of pyrazole in the structure is associated with antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and promoting overall health .

Case Studies

  • In Vitro Studies : A study investigating the effects of similar compounds on human cell lines demonstrated significant cytotoxicity at varying concentrations. The half-maximal inhibitory concentration (IC50) values were determined, indicating effective concentration ranges for therapeutic applications .
  • Animal Models : In vivo studies have assessed the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. Results showed reduced swelling and pain in treated groups compared to controls, suggesting potential for clinical applications in managing inflammatory conditions .

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AntimicrobialSignificant inhibition
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals
Cytotoxicity (IC50)Varies by cell type

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The pyrazole ring is known to participate in hydrogen bonding and π-stacking interactions, facilitating binding to proteins involved in various signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.